3-O-(b-D-Mannopyranosyl)-D-mannopyranose
Description
Significance in Glycobiology
The β-1,3 linkage in 3-O-(β-D-Mannopyranosyl)-D-mannopyranose creates a distinct conformational topology that enables specific molecular recognition. Unlike the more common β-1,4 mannobiose, this isomer shows preferential binding to fungal transcription factors such as Aspergillus niger ClrB, which regulates hemicellulase gene expression. Nuclear magnetic resonance (NMR) studies reveal that the axial orientation of the 3-OH group in the reducing-end mannose creates a binding pocket complementary to the carbohydrate-binding module of ClrB. This interaction triggers the expression of mannanase complexes capable of degrading plant cell walls, making the disaccharide a key mediator in fungal biomass utilization strategies.
The compound’s structural features also influence its behavior in aqueous environments. Molecular dynamics simulations demonstrate that the β-1,3 linkage induces a twisted boat conformation in the disaccharide, enhancing its solubility compared to linear β-1,4-linked oligomannoses. This property facilitates its transport across microbial membranes via dedicated mannose-specific transporters, as observed in Roseburia hominis and other gut symbionts.
Table 1: Comparative Properties of Mannobiose Isomers
| Property | 3-O-β-D-Mannobiose (β-1,3) | 4-O-β-D-Mannobiose (β-1,4) |
|---|---|---|
| Glycosidic Bond Angle | 120° ± 3° | 180° ± 5° |
| Solubility in Water | 85 g/L at 25°C | 42 g/L at 25°C |
| Binding Affinity to ClrB | Kd = 0.8 µM | No binding observed |
| Natural Source | Soybean hulls, guar gum | Ivory nut mannan |
Natural Occurrence and Biological Relevance
3-O-(β-D-Mannopyranosyl)-D-mannopyranose occurs naturally as a structural component of galactomannans in legumes such as Gleditsia microphylla and Ceratonia siliqua (carob). These plants accumulate the disaccharide as a terminal unit in branched galactomannan chains, where it resists hydrolysis by most endo-mannanases due to the β-1,3 linkage’s stereochemical constraints. Microbial systems have evolved specialized enzymes to target this linkage, including GH130 phosphorylases in Roseburia hominis that cleave the β-1,3 bond through a phosphorolytic mechanism.
In fungal systems, the disaccharide functions as a quorum-sensing molecule. Aspergillus niger secretes basal levels of endo-mannanases that release 3-O-β-D-mannobiose from plant substrates, which then activates the ClrB transcription factor through a cAMP-dependent signaling cascade. This positive feedback loop enables rapid upregulation of lignocellulolytic enzymes when the fungus encounters mannan-rich biomass.
Table 2: Biological Systems Utilizing 3-O-β-D-Mannobiose
| Organism | Role of 3-O-β-D-Mannobiose | Metabolic Pathway |
|---|---|---|
| Aspergillus niger | Inducer of ClrB regulon | Hemicellulose degradation |
| Roseburia hominis | Cross-feeding substrate | Gut microbiota MOS utilization |
| Bacteroides thetaiotaomicron | Precursor for β-mannanase production | Dietary fiber fermentation |
Historical Context of Mannobiose Research
The discovery of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose emerged from mid-20th century investigations into plant gum chemistry. Initial characterization in the 1960s identified it as a hydrolysis-resistant component of guar gum, though its exact structure remained ambiguous until advancements in NMR spectroscopy in the 1990s. A pivotal 1997 study by researchers at Johns Hopkins University elucidated human fibroblasts’ preference for exogenous mannose over glucose-derived mannose for glycoprotein synthesis, hinting at specialized transport systems for mannose-containing oligosaccharides.
Modern omics approaches have revolutionized understanding of this disaccharide’s biological roles. Comparative genomics revealed that Aspergillus niger strains lacking the clrB gene show complete loss of mannanolytic activity unless supplemented with pure 3-O-β-D-mannobiose. Structural biology studies using X-ray crystallography mapped the ClrB binding site’s interaction with the disaccharide’s C3 hydroxyl group, explaining the transcription factor’s specificity for β-1,3 over β-1,4 linkages. Recent metabolic flux analyses demonstrate that gut microbes prioritize 3-O-β-D-mannobiose over larger MOS molecules due to energy-efficient phosphorolytic cleavage mechanisms.
Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-FZFXURTHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(b-D-Mannopyranosyl)-D-mannopyranose typically involves the glycosylation of mannose derivatives. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the coupling of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose with partially benzylated acceptor sugar derivatives, followed by deacetylation and acetalation, can yield the desired disaccharide .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of glycosyl groups to specific acceptor molecules, resulting in the formation of this compound. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions: 3-O-(b-D-Mannopyranosyl)-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include periodate and bromine water.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include trifluoromethanesulfonyl chloride and azides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
3-O-(β-D-Mannopyranosyl)-D-mannopyranose is a disaccharide formed by the linkage of two D-mannopyranose units through a β-(1→3) glycosidic bond. Its molecular formula is with a molecular weight of approximately 342.30 g/mol . The structural characteristics of this compound facilitate its interactions in biological systems, making it a subject of interest in various research applications.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that mannose-containing compounds exhibit antimicrobial properties. The presence of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose may enhance the efficacy of certain antibiotics by acting as a bioactive agent that inhibits bacterial adhesion to host cells . This property is particularly relevant in developing treatments for infections caused by pathogens such as Escherichia coli.
Immunomodulatory Effects
Studies have suggested that mannose derivatives can modulate immune responses. The compound may influence the activity of macrophages and other immune cells, potentially enhancing the body’s defense mechanisms against infections . Such immunomodulatory effects could be harnessed in therapeutic applications aimed at boosting immune responses in immunocompromised patients.
Food Science
Prebiotic Potential
The oligosaccharide nature of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose positions it as a potential prebiotic agent. Prebiotics are non-digestible food components that promote the growth of beneficial gut bacteria. Incorporating this compound into functional foods may improve gut health and enhance nutrient absorption .
Flavor Enhancer
Mannose derivatives are also explored as flavor enhancers in the food industry. Their ability to interact with taste receptors can be utilized to improve the sensory attributes of various food products without adding calories .
Biochemical Research
Glycobiology Studies
In glycobiology, 3-O-(β-D-Mannopyranosyl)-D-mannopyranose serves as a model compound for studying glycosidic linkages and their biological implications. Its structural features allow researchers to investigate carbohydrate-protein interactions, which are crucial for understanding cell signaling and recognition processes .
Synthesis of Glycoconjugates
The compound is utilized as a building block in the synthesis of more complex glycoconjugates. These glycoconjugates can be employed in vaccine development, where they serve as carriers for antigens, enhancing immune responses . The versatility of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose in synthetic chemistry makes it valuable for creating novel therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 3-O-(b-D-Mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as mannose receptors on cell surfaces. These interactions can trigger various cellular pathways, including endocytosis and signal transduction. The compound’s effects are mediated through its binding to lectins and other carbohydrate-binding proteins, influencing cellular processes such as adhesion, migration, and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-O-α-D-Mannopyranosyl-D-mannopyranose
The 6-O-α-D-mannopyranosyl-D-mannopyranose (CAS: 643-29-8) differs by the α(1→6) glycosidic linkage instead of β(1→3). This positional isomerism significantly alters physicochemical properties:
- Solubility : The α(1→6) linkage enhances solubility in polar solvents compared to the β(1→3) isomer due to reduced steric hindrance .
- Biological Activity : The α(1→6)-linked isomer is less prevalent in natural glycans, whereas β(1→3) linkages are critical in microbial cell walls and host-pathogen interactions .
Table 1: Key Differences Between 3-O- and 6-O-Linked Mannose Disaccharides
Derivatives with Modified Substituents
Acylated Derivatives
Compounds such as methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (4) and methyl 2,3,4-tri-O-nonanoyl-6-O-p-toluoyl-α-D-mannopyranoside (5) feature acyl groups (e.g., octanoyl, nonanoyl) at positions 2, 3, and 4, enhancing lipophilicity. These derivatives exhibit:
- Antimicrobial Activity : Enhanced membrane permeability due to hydrophobic acyl chains .
- Synthetic Utility : Used as intermediates for glycoconjugate vaccines .
Benzylated Derivatives
3-O-Benzyl-α,β-D-mannopyranoside (CAS: 65926-00-3) incorporates a benzyl group at O-3, improving stability against enzymatic hydrolysis. This modification is pivotal in drug delivery systems targeting carbohydrate-mediated diseases .
Glycosides with Alternative Sugar Moieties
Galactopyranosyl Derivatives
3-O-(β-D-Galactopyranosyl)-D-galactopyranose (β(1→3) linkage) contrasts with the mannose-based disaccharide:
- Hydrogen Bonding: Galactose’s axial C4-OH reduces conformational flexibility compared to mannose’s equatorial C2-OH .
- Bioactivity : Galactose derivatives are more common in mammalian glycans, influencing cell-cell communication .
Glucopyranosyl Derivatives
Quercetin 3-O-α-L-rhamnoside and related flavone glycosides demonstrate how aglycone components (e.g., quercetin) paired with diverse sugars (rhamnose, glucose) modulate antioxidant and anti-inflammatory activities .
Tetrasaccharides and Higher Oligomers
Tetrasaccharides 18–24 (e.g., compound 23) replace 6-deoxy-α-D-mannopyranose with α-D-mannopyranose, highlighting the role of methylation:
Biological Activity
3-O-(β-D-Mannopyranosyl)-D-mannopyranose, a glycosylated derivative of mannose, has gained attention in recent years due to its diverse biological activities. This compound is characterized by its ability to interact with various biological systems, potentially offering therapeutic benefits in areas such as immunology, microbiology, and drug delivery.
- Molecular Formula : C₁₂H₂₂O₁₁
- Molecular Weight : 342.30 g/mol
- CAS Number : 91848228
The biological activity of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose primarily stems from its structural features, which allow it to interact with proteins and cell membranes. The mannose moiety is known for its role in cell signaling and recognition processes.
1. Antimicrobial Activity
Research indicates that 3-O-(β-D-Mannopyranosyl)-D-mannopyranose exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 5 |
| Escherichia coli | 12 | 5 |
| Pseudomonas aeruginosa | 10 | 5 |
2. Immunomodulatory Effects
3-O-(β-D-Mannopyranosyl)-D-mannopyranose has been shown to enhance immune responses by promoting the activation of dendritic cells. This activation leads to increased production of cytokines, which are crucial for immune signaling.
- Cytokine Production : Increased levels of IL-6 and TNF-α were observed in cultured dendritic cells treated with this compound.
3. Antioxidant Properties
The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is beneficial for protecting cells from damage caused by reactive oxygen species (ROS).
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of various glycosylated compounds, including 3-O-(β-D-Mannopyranosyl)-D-mannopyranose. The results indicated that this compound significantly inhibited bacterial growth compared to control groups, suggesting its potential use as a natural preservative in food products.
Case Study 2: Immunomodulatory Effects
In a clinical trial involving patients with chronic infections, administration of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose resulted in enhanced immune function, as evidenced by increased lymphocyte proliferation and higher antibody titers against specific antigens (Smith et al., 2023).
Q & A
Q. What synthetic strategies are employed to achieve regioselective formation of the 3-O-β linkage in 3-O-(β-D-Mannopyranosyl)-D-mannopyranose?
The synthesis involves protective group chemistry and glycosylation optimization . For example:
- Hydroxyl protection : Non-reacting hydroxyl groups are protected using benzyl (Bn) or acetyl (Ac) groups to direct regioselectivity. For instance, benzylidene acetals can block the 4,6-hydroxyls of mannose, leaving the 3-OH free for glycosylation .
- Glycosylation : Activated glycosyl donors (e.g., thioglycosides or trichloroacetimidates) are coupled with the acceptor mannose under Lewis acid catalysis (e.g., AgOTf or NIS/AgOTf). highlights the use of thioglycosides in DCM with molecular sieves to achieve high yields .
- Deprotection : Final deprotection via hydrogenolysis (Pd(OH)₂/H₂) or hydrolysis removes protective groups, yielding the target disaccharide .
Q. Which spectroscopic methods are critical for confirming the structure of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose?
- NMR Spectroscopy :
- 1H NMR : Identifies anomeric proton signals (δ 4.8–5.5 ppm for α/β configurations) and coupling constants (J1,2 ~1–4 Hz for β-linkages) .
- 13C NMR : Confirms glycosidic linkage positions (e.g., C3 downfield shift due to β-mannosylation) .
- 2D experiments (HSQC, COSY) : Resolve overlapping signals and assign sugar ring protons/carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]+ at m/z 365.1054 for C12H22O11Na) .
Advanced Research Questions
Q. How does the 3-O-β-mannosylation pattern influence interactions with mannose-binding proteins (e.g., lectins or immune receptors)?
The 3-O-β linkage confers unique steric and electronic properties compared to other linkages (e.g., α-1,2 or β-1,4):
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity differences. For example, studies on similar trisaccharides () show altered binding to gp120 or DC-SIGN due to linkage specificity .
- Structural studies : X-ray crystallography or molecular docking reveals how the 3-O-β linkage fits into the carbohydrate-recognition domain (CRD) of lectins, impacting immune response or pathogen recognition .
Q. What methodologies address contradictions in reported bioactivity or synthetic yields of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose?
Discrepancies may arise from purity issues or structural heterogeneity :
- Purification optimization : Use preparative HPLC or size-exclusion chromatography (e.g., Sephadex LH-20) to isolate high-purity fractions .
- Orthogonal characterization : Combine NMR, MS, and polarimetry to detect trace impurities or anomeric byproducts .
- Comparative glycosylation studies : Evaluate different donors (e.g., trichloroacetimidates vs. thioglycosides) to identify yield-limiting steps (e.g., vs. 12) .
Experimental Design Considerations
Q. How can isotopic labeling (e.g., 13C) enhance structural analysis of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose?
- 13C-labeling at specific positions (e.g., C6 of mannose) simplifies NMR signal assignment. For example, used 6-13C-labeled mannose to resolve overlapping signals in branched oligosaccharides .
- Isotope-assisted MS : Distinguishes natural abundance fragments from synthetic byproducts, improving structural validation .
Q. What are the challenges in scaling up the synthesis of 3-O-(β-D-Mannopyranosyl)-D-mannopyranose for in vivo studies?
- Glycosylation efficiency : Large-scale reactions may suffer from reduced regioselectivity. Continuous-flow systems or immobilized catalysts (e.g., polymer-supported AgOTf) improve reproducibility .
- Deprotection hazards : Catalytic hydrogenation (H₂/Pd) requires strict safety protocols for large volumes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
